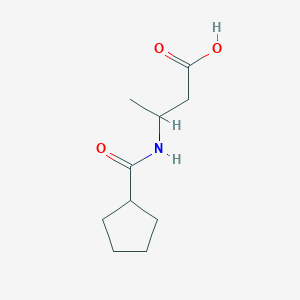![molecular formula C12H18ClNO2 B1519523 4-[エチル(プロピル)アミノ]安息香酸塩酸塩 CAS No. 1221724-08-8](/img/structure/B1519523.png)
4-[エチル(プロピル)アミノ]安息香酸塩酸塩
概要
説明
4-[Ethyl(propyl)amino]benzoic acid hydrochloride is a synthetic organic compound that belongs to the class of aminobenzoic acids. It is often used in the fields of chemistry and biology for various research purposes due to its unique properties. The hydrochloride salt form enhances its solubility in water, making it more accessible for experimental use.
科学的研究の応用
4-[Ethyl(propyl)amino]benzoic acid hydrochloride finds applications in various scientific research areas:
Chemistry: : Used as a building block for the synthesis of more complex organic molecules.
Biology: : Acts as a precursor or reagent in biochemical studies, including enzyme inhibition assays.
Medicine: : Investigated for potential therapeutic properties or as a model compound in drug design studies.
Industry: : Employed in the development of new materials or as a catalyst in certain chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl(propyl)amino]benzoic acid hydrochloride typically involves the following steps:
Starting materials: : The synthesis begins with commercially available benzoic acid.
Alkylation: : The benzoic acid undergoes alkylation with ethyl and propyl halides in the presence of a base to introduce the ethyl and propyl groups.
Amination: : The resulting intermediate is then subjected to amination using an appropriate amine source, such as ethylamine or propylamine.
Acidification: : The compound is finally acidified with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods generally involve similar steps but on a larger scale with optimized reaction conditions to enhance yield and purity. These methods may include:
Batch processing: : Reactions are carried out in large reactors with controlled temperatures and pressures.
Continuous flow processes: : Advanced methods that allow for continuous synthesis, increasing efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: : 4-[Ethyl(propyl)amino]benzoic acid hydrochloride can undergo oxidation reactions, often resulting in the formation of quinones.
Reduction: : Reduction reactions may lead to the corresponding amines or alcohols, depending on the reducing agents used.
Substitution: : The compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: : Reagents such as bromine or chlorine can be used for halogenation, while nitro compounds can be introduced through nitration reactions.
Major Products
Oxidation products: : Quinones and other oxidized derivatives.
Reduction products: : Amines, alcohols, and other reduced species.
Substitution products: : Halogenated or nitrated derivatives, depending on the specific substitution reaction.
作用機序
Molecular Targets and Pathways
The compound’s mechanism of action depends on its interaction with biological molecules, such as proteins or enzymes. For instance, in biochemical studies, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This can lead to downstream effects in various metabolic pathways, influencing cellular functions.
類似化合物との比較
4-[Ethyl(propyl)amino]benzoic acid hydrochloride can be compared to other similar aminobenzoic acid derivatives:
4-Aminobenzoic acid: : Lacks the ethyl and propyl substituents, resulting in different chemical and biological properties.
4-[Methyl(propyl)amino]benzoic acid: : Similar but with a methyl group instead of an ethyl group, which can influence its reactivity and interactions.
4-[Ethyl(methyl)amino]benzoic acid: : Contains a methyl instead of a propyl group, leading to variations in its physicochemical properties.
特性
IUPAC Name |
4-[ethyl(propyl)amino]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-9-13(4-2)11-7-5-10(6-8-11)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYQVRAFLVXHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)C1=CC=C(C=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(Cyclopropylmethoxy)-3-fluorophenyl]ethan-1-amine](/img/structure/B1519447.png)
![4-[(Butan-2-yl)amino]benzamide](/img/structure/B1519448.png)

![N-[(2-methoxyphenyl)methyl]isoquinolin-5-amine](/img/structure/B1519452.png)


![N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide](/img/structure/B1519455.png)
![2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B1519456.png)




